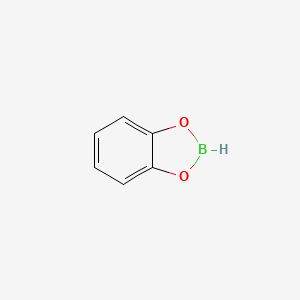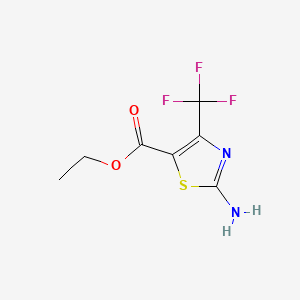
二甲基烯丙基膦酸酯
描述
Dimethyl allylphosphonate (DMAP) is a chemical compound with the molecular formula C5H11O3P . It has a molecular weight of 150.113 Da . The IUPAC name for this compound is dimethyl (prop-2-en-1-yl)phosphonate .
Molecular Structure Analysis
The molecular structure of DMAP can be represented as a 2D Mol file or a computed 3D SD file . The IUPAC Standard InChIKey for DMAP is ZOSQAGGCVFVCNO-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
DMAP has a density of 1.0±0.1 g/cm3 . Its boiling point is 181.3±19.0 °C at 760 mmHg . The vapour pressure of DMAP is 1.2±0.3 mmHg at 25°C . The enthalpy of vaporization is 40.0±3.0 kJ/mol . The flash point of DMAP is 77.8±41.8 °C . The index of refraction is 1.408 . The molar refractivity is 35.3±0.3 cm3 .
科学研究应用
Medicine: Antiviral and Anticancer Agents
Dimethyl allylphosphonate plays a role in the synthesis of biomedically important agents. It’s involved in the Michaelis–Arbuzov reaction, which is crucial for forming compounds with phosphorus-carbon (P–C) bonds. These compounds have been used to develop alkylphosphonofluoridates as serine hydrolase inhibitors and activity-based probes. Moreover, they are integral in creating P–C containing antiviral and anticancer agents .
Agriculture: Pesticide Formulation
In the agricultural sector, Dimethyl allylphosphonate may be utilized as a solvent or co-solvent in pesticide formulations. Its properties can enhance the solubility and stability of active ingredients in various types of formulations, contributing to more effective pest control solutions .
Material Science: Polymer Synthesis
This compound is potentially valuable in material science, particularly in polymer synthesis. It can be used in copolymerization reactions with other monomers, such as maleic anhydride, to create polymers with specific characteristics suitable for a range of applications .
Industrial Applications: Solvent and Intermediate
Dimethyl allylphosphonate serves as a technical-grade solvent in industrial applications. It’s also an intermediate in the synthesis of other chemicals, where its reactivity with various agents can lead to the production of a wide array of industrial products .
Environmental Impact: Toxicity Assessment
Research into the environmental impact of Dimethyl allylphosphonate includes toxicity assessments. These studies are essential for understanding the potential risks associated with the compound when released into the environment and for establishing safe handling and disposal practices .
Biochemistry: Enzyme Inhibition
In biochemistry, Dimethyl allylphosphonate-related compounds are recognized for their role as enzyme inhibitors. They are used in the study of biochemical pathways and the development of therapeutic agents that target specific enzymes within the body .
Pharmacology: Drug Development
The pharmacological applications of Dimethyl allylphosphonate include its use in drug development, particularly in the synthesis of molecules that can interact with biological systems to treat diseases. Its role in the formation of P–C bonds is significant in creating new pharmacologically active compounds .
Chemistry Research: Reaction Mechanisms
Lastly, in chemistry research, Dimethyl allylphosphonate is used to study reaction mechanisms, such as the Michaelis–Arbuzov reaction. Understanding these mechanisms is fundamental to advancing synthetic chemistry and developing new reactions for creating complex molecules .
安全和危害
In case of inhalation, the person should be moved into fresh air and given artificial respiration if not breathing . If DMAP comes in contact with skin, it should be washed off with soap and plenty of water . If it comes in contact with eyes, they should be flushed with water as a precaution . If swallowed, the mouth should be rinsed with water . It’s important to note that nothing should be given by mouth to an unconscious person .
Relevant Papers
A paper titled “Preparation of reactive flame retardant dimethly allylphosphonate and its grafting onto cotton fabric via ultraviolet light irradiation” discusses the preparation of a reactive flame-retardant dimethly allylphosphonate (DA) using dimethyl phosphite and 3-bromopropy . The DA was grafted onto cotton fabric via ultraviolet (UV) irradiation .
作用机制
is an organic phosphonate ester compound . Its molecular formula is C5H11O3P, and it has a molecular weight of 150.1128 . It is a colorless to pale yellow liquid with a distinctive odor . It is soluble in alcohols, ethers, and some organic solvents, such as acetone and dimethylformamide .
In terms of its applications, Dimethyl allylphosphonate is widely used in the field of organic synthesis . It can serve as a component of cross-linking agents, polymer monomers, and adhesives . It can be used in the preparation of high polymer compounds, resins, polyester fibers, coatings, and electronic materials .
The preparation of Dimethyl allylphosphonate can be achieved through the reaction of dichloroallylphosphonate and tetramethylphenoxide . The specific reaction conditions need to be adjusted according to the actual situation .
As for safety information, Dimethyl allylphosphonate is a flammable liquid and should be kept away from fire and high temperatures . When handling and using it, necessary safety measures should be taken, such as wearing appropriate protective equipment (such as protective gloves and goggles) . Avoid contact with skin and eyes to prevent irritation and injury . When used in an industrial environment, a respirator and protective clothing should be worn .
属性
IUPAC Name |
3-dimethoxyphosphorylprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O3P/c1-4-5-9(6,7-2)8-3/h4H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSQAGGCVFVCNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226610 | |
| Record name | Dimethyl allylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl allylphosphonate | |
CAS RN |
757-54-0 | |
| Record name | Dimethyl allylphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000757540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl allylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes dimethyl allylphosphonate suitable for enhancing flame retardancy in materials?
A1: [, ] Dimethyl allylphosphonate acts as a reactive flame retardant when incorporated into polymers like polyacrylates. [] This means it chemically bonds to the polymer matrix during synthesis, leading to more durable flame retardant properties. While the exact mechanism isn't fully detailed in the provided research, phosphorus-containing compounds like DMAP are known to function in the condensed phase during polymer combustion. They promote char formation, creating a protective layer that slows down further burning. [] Research highlights its successful use in polyurethane foams and bamboo fibers, showcasing its versatility. [, ]
Q2: How is dimethyl allylphosphonate being explored for use in fuel cells?
A2: [, ] Dimethyl allylphosphonate is investigated as a precursor for creating proton-conducting membranes in fuel cells. [, ] These membranes are crucial for proton transport while preventing direct contact between fuel and oxygen. Current industry-standard membranes like Nafion® face limitations, particularly at temperatures above 80°C. Research shows that plasma polymerization of DMAP can create thin films rich in phosphonic acid groups. [] These groups are known for their proton conductivity, especially under low humidity, making them suitable for high-temperature fuel cells. [, ]
Q3: What are the advantages of using plasma polymerization with dimethyl allylphosphonate in membrane fabrication?
A3: [] Plasma polymerization offers control over the membrane's properties by adjusting plasma conditions. For example, studies show that pulsed plasma deposition leads to higher growth rates and lower film density compared to continuous plasma. [] This control allows for tailoring the membrane's properties, such as proton conductivity and water sorption, which are crucial for fuel cell performance. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

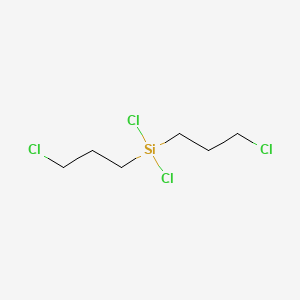
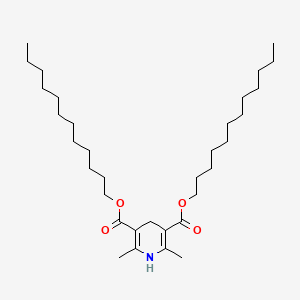
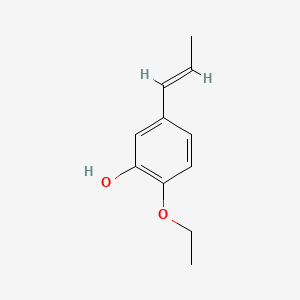
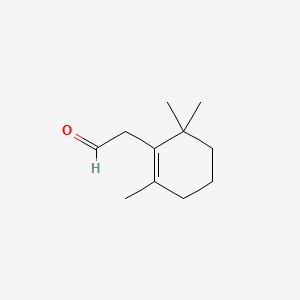
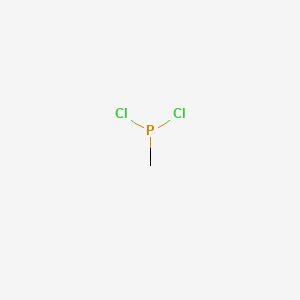



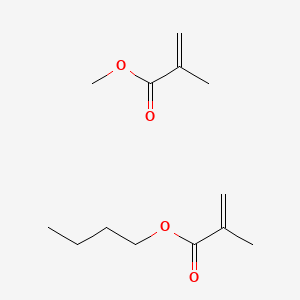

![3H-Dibenz[f,ij]isoquinoline-2,7-dione, 3-methyl-6-[(4-methylphenyl)amino]-](/img/structure/B1584971.png)
![Benzenesulfonic acid, 4-[(ethylphenylamino)methyl]-](/img/structure/B1584972.png)
